molecular formula C63H51N B3082611 4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine CAS No. 1131007-94-7

4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine

Cat. No.: B3082611
CAS No.: 1131007-94-7
M. Wt: 822.1 g/mol
InChI Key: DLUXZJDCDZRTSY-UHFFFAOYSA-N
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Description

4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its large molecular structure, which includes multiple aromatic rings and a nitrogen atom, contributing to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and subsequent functionalization steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like toluene or dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its large aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its ability to donate or accept electrons makes it a useful component in electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine lies in its specific arrangement of aromatic rings and functional groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic applications.

Properties

IUPAC Name

8,8,14,14,22,22-hexakis(4-methylphenyl)-1-azahexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-2,4,6,9(21),10,12,15,17,19-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H51N/c1-40-16-28-46(29-17-40)61(47-30-18-41(2)19-31-47)52-10-7-12-54-58(52)64-59-53(61)11-8-13-55(59)63(50-36-24-44(5)25-37-50,51-38-26-45(6)27-39-51)57-15-9-14-56(60(57)64)62(54,48-32-20-42(3)21-33-48)49-34-22-43(4)23-35-49/h7-39H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUXZJDCDZRTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=C4C(=CC=C3)C(C5=C6N4C7=C2C=CC=C7C(C6=CC=C5)(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H51N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine
Reactant of Route 2
4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine
Reactant of Route 3
Reactant of Route 3
4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine
Reactant of Route 5
Reactant of Route 5
4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine
Reactant of Route 6
4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine

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